Ranalexin

Description

Origin and Discovery of Ranalexin

The discovery and characterization of this compound shed light on the sophisticated defense mechanisms present in amphibian skin.

This compound is isolated from the skin secretions of amphibians. nih.govresearchgate.netnih.govgoogle.combioscientifica.comtypeset.iomdpi.comfrontiersin.org These secretions are produced by specialized granular glands located within the skin. frontiersin.org The release of these bioactive molecules, including this compound, is a defense mechanism triggered by stress or injury, helping to protect the animal from microbial invasion through the skin. google.combioscientifica.com

This compound was first identified and isolated from the skin of the American bullfrog, Rana catesbeiana. nih.govresearchgate.netnih.govgoogle.commdpi.commdpi.comnih.govresearchgate.netmdpi.comnih.govplos.orgnih.gov Its discovery was reported in 1994. researchgate.netmdpi.com This identification marked a significant step in understanding the specific antimicrobial peptides produced by this widely studied amphibian species.

Isolation from Amphibian Skin Secretions

This compound within the Context of Host Defense Peptides (HDPs)

This compound is a member of the broader family of host defense peptides (HDPs), which are essential components of the innate immune system.

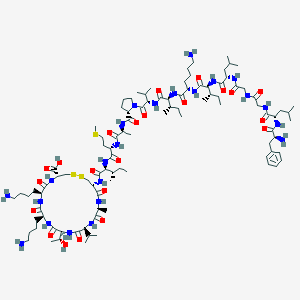

This compound is classified among the antimicrobial peptides found in frogs of the family Ranidae. frontiersin.orgnih.govcore.ac.ukresearchgate.net Structurally, it is a 20-amino acid peptide containing a single intramolecular disulfide bond that forms a heptapeptide ring. nih.govresearchgate.net This cyclic region is a characteristic feature found in several amphibian peptide families and is often referred to as the "Rana box". google.comnih.govmdpi.comportlandpress.com this compound's structure shows resemblance to the bacterial antibiotic polymyxin, which also contains a similar heptapeptide ring. nih.govresearchgate.net Some research suggests that this compound may be structurally related to brevinin-1 peptides, potentially representing a variant that has undergone an internal deletion of four amino acid residues. core.ac.uk

Along with other AMPs in skin secretions, this compound plays a vital role in the innate immunity of amphibians. nih.govresearchgate.netbioscientifica.comfrontiersin.organnualreviews.orgnih.goveurekaselect.comnih.govoup.com These peptides constitute a primary defense line, protecting amphibians against a variety of microorganisms that could otherwise infect them through their permeable skin. eurekaselect.com The presence and activity of this compound contribute to the amphibian's ability to survive in environments rich in potential pathogens.

Propriétés

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOITZIGPJTCMQ-KCXFZFQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H167N23O22S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165963 | |

| Record name | Ranalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2103.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155761-99-2 | |

| Record name | Ranalexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biosynthesis of Ranalexin

Gene Expression and Regulation

The expression of the gene encoding Ranalexin is a key aspect of its availability in the bullfrog.

This compound mRNA Expression during Metamorphosis and Adulthood

Studies using Northern blot analysis and in situ hybridization have shown that this compound mRNA is first detected in the skin of Rana catesbeiana during metamorphosis. researchgate.netnih.gov Its expression continues into adulthood. researchgate.netnih.govembl-heidelberg.de This suggests a developmental regulation of this compound production, coinciding with the transition from an aquatic larval stage to a semi-terrestrial or terrestrial adult stage. Similar patterns of AMP mRNA expression during metamorphosis have been observed for other peptides in different frog species, indicating that the development of cutaneous granular glands where AMPs are produced is linked to this life stage transition. oup.com

Precursor Peptide Structure and Putative Signal Sequence

Based on cDNA sequencing, this compound is synthesized as a prepropeptide. researchgate.netnih.gov This precursor structure typically includes a putative signal sequence at the amino-terminal end, followed by an acidic amino acid-rich region, and finally the sequence corresponding to the mature this compound peptide. researchgate.netnih.gov The mature this compound sequence is separated from the acidic region by basic amino acids, such as Lys and Arg, which serve as a common site for endoproteolytic cleavage during processing. researchgate.net

Interestingly, the putative signal sequence of the this compound cDNA shows significant similarity to the signal sequences found in opioid peptide precursors isolated from the skin of South American frogs, Phyllomedusa sauvagei and Phyllomedusa bicolor. researchgate.netnih.govscience.govresearchgate.net This similarity in signal sequences among precursors of peptides with potentially different biological activities has been observed in other amphibian peptides as well. iiitd.edu.in The presence of a signal peptide is characteristic of proteins destined for secretion, aligning with this compound's role as a component of skin secretions. frontiersin.orgtandfonline.com Precursor structures of AMPs generally follow a tripartite organization: a signal peptide, an intervening or acidic region, and the mature peptide. tandfonline.comacs.orgnih.gov

Recombinant Production and Engineering Strategies

Due to the limited availability of this compound from natural sources, genetic engineering methods have been explored for its production. rroij.com

Heterologous Expression Systems (e.g., Pichia pastoris, Transgenic Tobacco Hairy Roots)

Recombinant this compound has been successfully expressed in various heterologous systems. Escherichia coli is a commonly used prokaryotic system for AMP production due to its rapid growth and cost-effectiveness, and bioactive recombinant mature this compound has been expressed in E. coli, often as a fusion peptide, such as with Thioredoxin (Trx). rroij.commednexus.orgnih.govgriffith.edu.autrjfas.org

Eukaryotic expression systems, such as the yeast Pichia pastoris, offer advantages including the ability to perform post-translational modifications like disulfide bond formation and correct signal sequence processing, which are important for the proper folding and activity of peptides like this compound. mednexus.orgnih.govgriffith.edu.au Recombinant this compound has been successfully expressed in Pichia pastoris. rroij.comnih.gov

Transgenic plant systems, specifically tobacco hairy roots (Nicotiana tabacum), have also been established for synthesizing recombinant this compound. rroij.comlu.ac.irglobalauthorid.com In one study, a His-tagged this compound was expressed in tobacco hairy roots under the control of the CaMV 35S promoter. rroij.com To direct the peptide into the plant secretion pathway, the this compound gene was fused at its N-terminus to the ER signal peptide of calreticulin. rroij.com The expression levels of the this compound gene were found to be higher in roots transformed with the construct including the calreticulin signal sequence. rroij.com Rhizosecretion, the secretion of recombinant proteins from cultured roots into the medium, is an attractive strategy in hairy root systems as it can simplify purification. rroij.com

Yield Optimization and Purification Methodologies (e.g., Solid Phase Peptide Synthesis, HPLC-MS)

Optimizing the yield of recombinant this compound in heterologous systems is an ongoing area of research. Factors such as the choice of expression vector, host strain, culture conditions, and the use of fusion tags can influence expression levels and solubility. mednexus.orggriffith.edu.au For instance, in E. coli, the use of fusion partners like Thioredoxin or SUMO can enhance expression and solubility. nih.govuanl.mx In tobacco hairy roots, the addition of substances like polyvinylpyrrolidone to the culture medium has been shown to increase the extracellular level of secreted this compound. rroij.com

Purification of this compound, whether produced recombinantly or synthetically, is crucial to obtain a pure product for research and potential applications. Solid phase peptide synthesis (SPPS) is a widely used chemical method for synthesizing peptides, including this compound and its analogs. mdpi.complos.orgnih.govfrontiersin.orgnih.gov SPPS allows for precise control over the peptide sequence and the incorporation of modified or non-natural amino acids. mdpi.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a standard technique used for the purification and analysis of peptides like this compound. researchgate.netmdpi.comub.edunih.govresearchgate.netrsc.org Reverse-phase HPLC is commonly employed for purification, separating peptides based on their hydrophobicity. researchgate.netmdpi.comnih.govrsc.org HPLC-MS analysis is used to confirm the purity and molecular weight of the synthesized or purified peptide. mdpi.comresearchgate.netrsc.org Affinity chromatography is another purification method used for recombinant this compound, particularly when expressed with affinity tags like His-tags. mednexus.orgresearchgate.netnih.gov

Data on recombinant this compound yields in specific systems have been reported. For example, approximately 1 mg of recombinant this compound was obtained from 1 L of E. coli culture after two purification steps using affinity chromatography. mednexus.orgresearchgate.net In transgenic tobacco hairy roots, the maximal accumulation of this compound in the tissue reached about 3.36% of the total soluble protein, and secreted this compound reached a concentration of 0.28 mg/L in the medium, which could be increased to 1.64 mg/L with additives. rroij.com

| Expression System | Expression Strategy | Yield/Accumulation | Purification Method(s) |

| Escherichia coli BL21(DE3) | Fusion peptide (e.g., with Thioredoxin or SUMO) | ~1 mg/L of culture | Affinity chromatography |

| Pichia pastoris | Secreted expression | Not specified in detail for this compound specifically | Not specified in detail for this compound specifically |

| Transgenic Tobacco Hairy Roots | Secreted expression (with signal peptide fusion) | Up to 3.36% of total soluble protein (intracellular); up to 1.64 mg/L (secreted) | Not specified in detail for this compound specifically |

| Chemical Synthesis (Solid Phase) | Stepwise amino acid addition on solid support | Varies depending on peptide length and complexity | Reverse-phase HPLC |

Table 1: Summary of this compound Production and Purification Approaches.

Biological Activities of Ranalexin

Antimicrobial Spectrum and Potency

Ranalexin demonstrates potent antimicrobial activity, predominantly against Gram-positive bacteria, with comparatively weaker activity against Gram-negative strains. wikipedia.org Studies have determined minimum inhibitory concentrations (MICs) to quantify its potency against different bacterial species. wikipedia.orgwikipedia.org

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis)

This compound exhibits potent activity against Staphylococcus aureus in vitro, with reported MICs ranging from 1 to 32 mg/L. nih.gov Notably, this compound demonstrates synergistic inhibitory effects against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA), when combined with the endopeptidase lysostaphin. nih.govwikipedia.orgwikipedia.orgfishersci.ca This synergy has been observed to result in enhanced bactericidal effects. nih.gov The combination of this compound and lysostaphin has shown in vivo efficacy, reducing bacterial burden in a rat model of vascular graft infection caused by methicillin-resistant Staphylococcus epidermidis and in rabbit wound and mouse systemic infection models of MRSA. nih.govfishersci.cawikipedia.orgresearchpeptides.com Furthermore, this compound, when bound to a Dacron graft, exhibited stronger activity against glycopeptide-resistant intermediate Staphylococcus epidermidis in vivo compared to vancomycin and teicoplanin. researchpeptides.com However, the synergistic inhibition with lysostaphin was found to be specific for lysostaphin-susceptible staphylococci and was not observed with other Gram-positive organisms such as Enterococcus faecalis. nih.govwikipedia.orgwikipedia.org While this compound alone showed weak activity against Streptococcus pneumoniae (MIC 62.5 µg/ml), hybrid peptides derived from this compound and indolicidin demonstrated more potent activity against this pathogen. wikipedia.orgwikipedia.org

Efficacy Against Gram-Negative Bacteria (e.g., Acinetobacter spp., Escherichia coli)

Compared to its activity against Gram-positive bacteria, this compound generally shows weaker efficacy against Gram-negative bacteria, with reported MICs typically greater than 64 mg/L. wikipedia.orgwikipedia.org However, studies have indicated that this compound and its derivative, danalexin, exhibit strong activity against Gram-negative bacteria of the genus Acinetobacter, with MICs ranging between 4 and 16 mg/L. wikipedia.org this compound alone has shown weak activity against Escherichia coli, with MICs reported as ≥32 mg/L or 128 µg/ml. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org In contrast, hybrid peptides developed from this compound and indolicidin have demonstrated more potent activity against Gram-negative pathogens such as E. coli (MIC 7.81 µg/ml) and Pseudomonas aeruginosa (MIC 15.62 µg/ml). wikipedia.orgwikipedia.org

Activity Against Multidrug-Resistant Bacterial Strains

This compound has demonstrated activity against multidrug-resistant strains of S. aureus. guidetopharmacology.org The combination of this compound with a range of clinically used antibiotics has resulted in significant inhibitory synergy and enhanced efficacy against 40 MRSA strains. nih.gov Synergistic inhibition with lysostaphin is also effective against MRSA. nih.govwikipedia.orgwikipedia.orgfishersci.cawikipedia.org In animal models, the combination of this compound and lysostaphin has shown efficacy against MRSA infections. nih.govfishersci.cawikipedia.org this compound and danalexin have also exhibited activity against other multidrug-resistant pathogens, including Acinetobacter baumannii. wikipedia.orgresearchpeptides.com Hybrid peptides derived from this compound have shown potent activity against MRSA and multidrug-resistant E. coli and P. aeruginosa. researchpeptides.comwikipedia.orgwikipedia.org

Antifungal Activity (within broader AMP context)

Antimicrobial peptides, as a class, are known to exhibit activity against fungi. wikipedia.orgmims.com While this compound is categorized as an AMP, the conducted searches did not yield specific data detailing the antifungal activity of this compound itself.

Ancillary Biological Activities

Beyond its primary antimicrobial functions, AMPs can possess other biological activities, including antitumor, antiviral, and antiparasitic effects. mims.com

Antiproliferative and Anticancer Effects on Mammalian Cells (e.g., COS7, Human Cervical Cancer Cells)

Recombinant this compound has demonstrated cytotoxic effects on mammalian cancer cell lines, including HeLa and COS7 cells, with reported IC50 values of 13-15 µg/ml. guidetopharmacology.org While the search results indicate cytotoxicity against HeLa cells, a human cervical cancer cell line, detailed research specifically focusing on this compound's antiproliferative or anticancer effects on a broad range of human cervical cancer cells beyond this mention was not extensively available within the provided sources.

Immunomodulatory Properties (within broader AMP context)

Antimicrobial peptides, including this compound, are known to exhibit immunomodulatory properties that contribute to host defense. citeab.comwikipedia.orgwikipedia.orgguidetopharmacology.orglipidmaps.orgfishersci.ca These peptides can influence the immune response by enhancing the function of immune cells, promoting the clearance of pathogens, and regulating the release of pro-inflammatory cytokines. citeab.comwikipedia.orgfishersci.ca Many AMPs achieve this modulation, in part, by directly binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby inhibiting downstream inflammatory signaling pathways. wikipedia.org

The immunomodulatory effects of AMPs can vary; some, such as certain defensins, have been described to enhance the production of inflammatory cytokines like interleukin-1. lipidmaps.org In contrast, other studies on related peptides have shown the ability to selectively suppress pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), while maintaining levels of anti-inflammatory cytokines. fishersci.cafishersci.se The design of synthetic peptides inspired by natural AMPs often aims to incorporate these dual antimicrobial and immunomodulatory activities. fishersci.ca

Wound Healing Promotion and Infection Prevention (e.g., in MRSA infections)

This compound demonstrates antimicrobial activity against a variety of bacteria, including antibiotic-resistant strains such as MRSA. wikipedia.orgnih.gov Research has explored the potential of this compound, particularly in combination with other agents, for preventing and treating infections, including those affecting wounds and systemic sites, with a specific focus on MRSA. wikipedia.orgnih.gov

Studies investigating the combination of this compound with lysostaphin, an antistaphylococcal endopeptidase, have shown significant synergistic efficacy against MRSA. nih.govwikipedia.orgmims.com An ex vivo assay demonstrated that this combination more effectively reduced viable MRSA on human skin compared to either this compound or lysostaphin alone. nih.govmims.com The combination exhibited rapid bactericidal activity, killing bacteria within 5 minutes, and maintained its effectiveness and synergy even under challenging conditions such as high salt concentrations and low pH, which can be encountered in sweat. nih.govmims.com

Further detailed research findings from in vivo models support the potential of this combination therapy. In a rabbit model of wound infection, the co-administration of this compound and lysostaphin led to a substantial reduction in the MRSA bacterial burden in the wound, approximately 3.5 log10 colony-forming units (CFU), compared to untreated controls or treatment with either compound individually. wikipedia.org Similarly, in a mouse model of systemic infection, the combination significantly reduced the MRSA kidney burden by approximately 1 log10 CFU/g compared to controls or single treatments. wikipedia.org

These findings suggest that this compound, particularly when combined with lysostaphin, could be a valuable component in wound dressings for the prevention and treatment of topical S. aureus infections. nih.govwikipedia.org The synergistic bactericidal activity of this combination extends to various S. aureus isolates, including those exhibiting reduced susceptibility to lysostaphin or vancomycin. wikipedia.org

Mechanistic Investigations of Ranalexin's Bioactivity

Bacterial Membrane Interaction and Permeabilization

Ranalexin, like many antimicrobial peptides, targets the bacterial membrane as a primary site of action. peerj.comnih.gov This interaction is driven by the peptide's physicochemical properties and the distinct composition of bacterial membranes compared to host cell membranes.

Electrostatic Interactions with Anionic Bacterial Membranes

Antimicrobial peptides, including this compound, are typically cationic. nii.ac.jpacs.org Bacterial membranes are characterized by a higher proportion of anionic lipids compared to eukaryotic cell membranes, which are predominantly zwitterionic. This difference in lipid composition results in a net negative charge on the surface of bacterial membranes. The cationic nature of this compound facilitates initial binding to the negatively charged bacterial surface through electrostatic interactions. researchgate.netacs.org This initial attraction is a crucial step in the peptide's ability to target and interact with the bacterial membrane.

Pore Formation Mechanism

Following electrostatic attraction, this compound interacts with the phospholipid bilayer of the bacterial membrane. researchgate.net The preservation of antimicrobial activity in a this compound derivative consisting exclusively of d-amino acids suggests that the configuration of the amino acids does not affect the anticipated mechanism of action, namely pore formation. researchgate.netnih.gov This finding supports the idea of an unspecific membrane-targeted mode of action. nih.govmdpi.com While the precise model of pore formation by this compound may vary, common models for AMP-induced membrane permeabilization include the barrel-stave, toroidal, and carpet models. spandidos-publications.comacs.orgarxiv.org These models describe how peptides can insert into and traverse the membrane, leading to the formation of water-filled channels or pores that disrupt membrane integrity and function. spandidos-publications.comacs.orgoup.com The increased permeabilization can lead to a severe perturbation of the intracellular ionic balance and ultimately to cell death. oup.com

Time-Dependent Killing Kinetics and Bactericidal Mode of Action

This compound exhibits rapid, concentration-dependent time-kill kinetics. mdpi.com Studies have shown that this compound demonstrates rapid bactericidal effects against various bacteria, including Staphylococcus aureus and Rhodococcus equi. mdpi.comnih.govasm.orgnih.gov For instance, killing of R. equi by this compound was complete after a 30-minute exposure period at a concentration of 32 µg/ml. nih.govasm.org Similarly, this compound showed rapid killing kinetics against S. aureus, with activity complete after a 30-minute exposure period. nih.gov At concentrations of 4x MIC, no living bacteria were detected after 30 minutes of incubation in some studies. mdpi.com Even at 1x MIC, complete killing was observed within 4 hours. mdpi.com This rapid killing profile is a characteristic feature of membrane-active antimicrobial peptides. nih.govasm.orgnih.govresearchgate.net The bactericidal mode of action of this compound has been well-established. mdpi.comresearchgate.netresearchgate.net

Preclinical Efficacy and Therapeutic Potential

In Vitro and In Vivo Efficacy Studies in Infection Models

Studies have assessed Ranalexin's efficacy in laboratory settings and animal models to understand its activity against systemic and topical infections, as well as its impact on bacterial biofilms.

Systemic Infection Models (e.g., Mouse Kidney Burden)

In a mouse model of systemic infection with methicillin-resistant Staphylococcus aureus (MRSA), a combination of this compound and lysostaphin demonstrated significant efficacy. This combination reduced the MRSA burden in the kidneys by approximately 1 log10 CFU/g compared to untreated control groups or treatment with either this compound or lysostaphin alone. researchgate.netnih.govfao.org

While research on this compound specifically in mouse kidney burden models is primarily focused on its combination with lysostaphin, other studies on related hybrid peptides derived from Indolicidin and this compound have been conducted in mouse models of lethal systemic infection and pneumococcal pneumonia. In a pneumococcal bacteremia model, a hybrid peptide designated RN7-IN8, at a dose of 20 mg/kg, improved the survival rate of infected mice to 50% over seven days post-infection. peerj.com A combination of two hybrid peptides (5 mg/kg + 5 mg/kg) also showed efficacy, with 40% of mice surviving, and increasing the dose to 10 mg/kg of each peptide resulted in 60% survival. peerj.com

Topical and Wound Infection Models (e.g., Rabbit Wound Infections)

This compound's efficacy has also been evaluated in models of topical and wound infections. In a rabbit model of wound infection caused by MRSA, the combination of this compound and lysostaphin significantly reduced the bacterial load in the wound. This combination led to a reduction of approximately 3.5 log10 colony-forming units (CFU) compared to the untreated control. researchgate.netnih.govfao.org This combination was found to be significantly more effective than treatment with this compound or lysostaphin individually. researchgate.netnih.gov this compound has also been investigated in a rat model of vascular graft infection with Staphylococcus epidermidis, where it significantly reduced bacterial growth. oup.com Gels containing this compound/lysostaphin have also shown effectiveness in reducing nasal MRSA burden in cotton rats, comparable to or exceeding the efficacy of mupirocin. researchgate.net

Efficacy against Biofilm Formation (within broader AMP context)

Antimicrobial peptides (AMPs), including this compound, have shown promise in combating biofilm infections. AMPs are recognized for their potential as antibiofilm treatments, particularly in applications like catheter lock solutions. oup.com Their membrane-permeabilizing properties contribute to their effectiveness against multidrug-resistant bacteria, including those in biofilms, regardless of their metabolic state. oup.com

Studies have demonstrated the efficacy of various synthetic AMPs, including D-Ranalexin, against Staphylococcus aureus biofilms. In experiments evaluating the killing of mature biofilms, D-Ranalexin at a concentration of 128 μg/mL achieved complete inactivation of statically grown biofilms. oup.com D-Ranalexin was among the most effective AMPs tested in reducing biofilm viability in a dose-dependent manner within a few hours of exposure. oup.com

Combinatorial Therapies with Conventional Antimicrobials

The potential of combining this compound with conventional antibiotics has been explored as a strategy to enhance antimicrobial activity and overcome resistance.

Synergistic and Additive Interactions with Established Antibiotics (e.g., Lysostaphin, Polymyxin B, Linezolid, Fluconazole, Terbinafine)

Combinations of this compound with established antimicrobial agents have shown synergistic and additive effects against various pathogens, particularly Staphylococcus aureus.

Lysostaphin: A potent synergistic inhibitory effect has been observed between this compound and the endopeptidase lysostaphin against S. aureus, including MRSA strains. oup.com This combination has demonstrated enhanced bactericidal effects, with a significant reduction in cell numbers after relatively short exposure times. oup.com The synergy may be attributed to lysostaphin's action on the cell wall, potentially facilitating this compound's access to the bacterial membrane. oup.com In vitro studies have confirmed effective synergistic inhibition of MRSA and MSSA strains when lysostaphin is combined with this compound. phibiotics.org

Polymyxin B and Linezolid: Combinations of recombinant this compound with polymyxin B or linezolid have shown additive effects in reducing the Minimum Inhibitory Concentration (MIC) in most tested bacteria in checkerboard assays. nih.gov Time-kill assays further indicated significant synergism in Escherichia coli and MRSA when this compound was used in combination with these antibiotics, even at sub-inhibitory concentrations of this compound. nih.gov

Other Antibiotics: this compound has also demonstrated synergistic interactions with other hydrophobic antibiotics, including polymyxin E, doxycycline, and clarithromycin, against clinical isolates of Gram-positive and Gram-negative bacteria in vitro. spandidos-publications.com These combinations resulted in a four- to eight-fold increase in activity compared to this compound alone. spandidos-publications.com

Strategies for Overcoming Microbial Resistance Mechanisms

Combinatorial therapy involving AMPs like this compound and conventional antibiotics is a promising approach to combat antimicrobial resistance (AMR). frontiersin.org AMP-antibiotic combinations can substantially enhance the efficacy of antibiotic therapies, including those against resistant bacteria. researchgate.net This approach leverages the complementary mechanisms of action between AMPs and conventional antibiotics. frontiersin.org Mechanisms through which AMPs enhance antibiotic efficacy include increasing membrane permeability, disrupting biofilms, directly potentiating antibiotic activity, and inhibiting the development of resistance. frontiersin.org Tailoring combination therapy based on the specific pathogen profile and its resistance mechanisms is crucial for optimizing efficacy. frontiersin.org this compound, particularly in combination with lysostaphin, has shown efficacy against S. aureus isolates with reduced susceptibility to lysostaphin or vancomycin in vitro. researchgate.netnih.gov Furthermore, the combination of this compound with various clinically used antibiotics has resulted in significant synergy and enhanced efficacy against a range of MRSA strains. oup.com

Advanced Research Methodologies in Ranalexin Studies

Antimicrobial Susceptibility Testing Techniques (e.g., MIC, MBC, Broth Microdilution, Time-Kill Curves)

Antimicrobial susceptibility testing is fundamental to evaluating the effectiveness of ranalexin against various microorganisms. Key techniques include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth after a specified incubation period. creative-diagnostics.com The MBC, on the other hand, is the lowest concentration that results in a significant reduction (typically 99.9%) of the initial bacterial inoculum, indicating a bactericidal effect. creative-diagnostics.combmglabtech.com

Broth microdilution is a widely used method for determining both MIC and MBC values. brieflands.comnih.gov This technique involves preparing serial dilutions of the antimicrobial peptide in a liquid growth medium within 96-well microtiter plates and then inoculating them with a standardized bacterial suspension. brieflands.comnih.govresearchgate.net After incubation, MIC is determined by observing the lowest concentration well with no visible bacterial growth. nih.govresearchgate.net To determine MBC, samples from wells at or above the MIC are subcultured onto antibiotic-free agar plates. bmglabtech.comnih.govresearchgate.net The MBC is the lowest concentration from which less than 0.1% of the initial inoculum grows on the agar plate. nih.gov

Time-kill curves provide insight into the rate of bacterial killing by an antimicrobial agent over time at different concentrations. bmglabtech.combrieflands.com This involves exposing a bacterial inoculum to various concentrations of the peptide and sampling at predetermined time points to quantify the number of surviving bacteria (CFU/mL). bmglabtech.combrieflands.com For example, time-kill data for hybrid peptides derived from this compound and indolicidin showed that at 1×MIC, these peptides could cause significant damage to S. pneumoniae cells within 30 minutes, which was faster than standard drugs like erythromycin and ceftriaxone. plos.org

Studies on hybrid peptides derived from this compound and indolicidin have utilized broth microdilution to determine MIC values against various bacterial isolates, including S. pneumoniae, S. aureus, and MRSA. plos.orgnih.gov Potent antibacterial activity was observed with MICs ranging from 7.81 to 15.62 µg/ml for some hybrid peptides against S. pneumoniae. nih.gov

Cell Viability and Cytotoxicity Assays (e.g., Hemolysis, Vero Cell Viability, MTT Assay)

Assessing the potential toxicity of this compound and its derivatives to host cells is crucial for therapeutic development. Cell viability and cytotoxicity assays are employed for this purpose.

Hemolysis assays evaluate the ability of a peptide to lyse red blood cells. This is typically measured by incubating the peptide with a suspension of erythrocytes and quantifying the release of hemoglobin. plos.orgnih.gov Studies on hybrid peptides derived from this compound have shown low hemolytic activity at their MIC values, with some peptides displaying less than 6% toxicity to human red blood cells at these concentrations. plos.org

Vero cell viability assays use Vero cells, a kidney epithelial cell line from the African green monkey, as a model for normal mammalian cells. conicet.gov.ardoaj.orgjapsonline.com The MTT assay is a common colorimetric method used to assess cell viability and cytotoxicity in Vero cells and other cell lines. conicet.gov.ardoaj.orgjapsonline.comnih.govspringernature.com The MTT assay relies on the reduction of a tetrazolium dye (MTT) by metabolically active cells into purple formazan crystals. conicet.gov.arnih.govspringernature.com The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance after solubilization of the crystals. doaj.orgnih.gov This assay is considered sensitive for assessing cellular respiration, cell viability, and cytotoxicity. springernature.com Studies have used MTT assays to determine the cytotoxic effects of various compounds, including marine yeast extracts, on Vero cells, demonstrating its utility in evaluating the safety profile of substances on normal cell lines. doaj.orgjapsonline.com While specific data on this compound's MTT assay results on Vero cells were not detailed in the provided snippets, the methodology is standard for assessing the cytotoxicity of antimicrobial peptides on mammalian cells. Studies on hybrid peptides derived from this compound have indicated low cytotoxic effects against normal liver (WRL-68) and lung (NL-20) cell lines at their MICs, although toxicity was observed at higher concentrations. plos.org

Molecular Cloning and Gene Expression Analysis (e.g., cDNA Cloning, Northern Blot, Quantitative PCR)

Molecular biology techniques are essential for studying the genetic basis of this compound production and regulation, as well as for producing recombinant this compound.

cDNA cloning involves creating a DNA copy of messenger RNA (mRNA), which carries the genetic code for proteins. This allows for the isolation and sequencing of genes, such as the gene encoding this compound. The cDNA for this compound has been cloned from a bullfrog tadpole cDNA library. researchgate.net Based on the cDNA sequence, it was determined that this compound is initially synthesized as a propeptide with a signal sequence and an acidic region. researchgate.net

Northern blot analysis is a technique used to detect and quantify specific RNA molecules in a sample. thermofisher.comthermofisher.comazurebiosystems.com It involves separating RNA by gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe specific to the target RNA sequence. thermofisher.comthermofisher.comazurebiosystems.com Northern blot analysis allows for the determination of transcript size and the detection of alternatively spliced transcripts, and it can be quantitative to compare expression levels between samples. thermofisher.comthermofisher.comazurebiosystems.com Northern blot analysis has been used to demonstrate that this compound mRNA is first expressed in bullfrog skin at metamorphosis and continues to be expressed into adulthood. researchgate.net

Quantitative PCR (qPCR), also known as real-time PCR, is a highly sensitive technique for quantifying nucleic acid sequences, including mRNA levels. thermofisher.com It involves the amplification of a target cDNA sequence using PCR and monitoring the amplification in real-time. thermofisher.com While not explicitly detailed for this compound in the snippets, RT-PCR (Reverse Transcription PCR), a precursor to qPCR, has been used to examine the regulation of other amphibian antimicrobial peptides. biologists.com

These techniques are crucial for understanding when and where the this compound gene is expressed and for manipulating its sequence for recombinant production.

Protein Extraction and Quantification for Recombinant Production (e.g., Western Blot, Bradford Assay)

Recombinant production of this compound allows for obtaining larger quantities of the peptide for research and potential therapeutic use. Protein extraction and quantification methods are vital in this process.

Protein extraction involves isolating proteins from biological samples, such as cells or tissues. For recombinant this compound produced in tobacco hairy roots, proteins were extracted from fresh hairy root tissues by grinding them in liquid nitrogen and using an extraction buffer. rroij.com Proteins from the spent culture medium were also precipitated. rroij.com

Protein quantification determines the total amount of protein in a sample. The Bradford assay is a common and reliable colorimetric method for protein quantification. rroij.comresearchgate.netnih.gov It is based on the binding of Coomassie brilliant blue dye to proteins, which causes a shift in absorbance that is measured at 595 nm. The Bradford assay is known for its simplicity, sensitivity, and speed, making it suitable for quantifying protein concentration during recombinant protein production and purification. Bradford quantification of purified recombinant this compound from tobacco hairy roots revealed a total peptide yield. researchgate.net

Western blot analysis is a technique used to detect specific proteins in a sample. rroij.comnih.gov It involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing the membrane with antibodies specific to the target protein. rroij.comnih.gov Western blotting is used to confirm the presence and estimate the amount of a specific protein. rroij.comnih.gov Western blot analysis has been used to detect intracellular and extracellular this compound concentrations in transgenic tobacco hairy root cultures, confirming the expression and secretion of recombinant this compound. rroij.com Serial dilutions of recombinant this compound are often used as positive controls in Western blots for estimation. rroij.com

These techniques are essential for monitoring the expression, purification, and yield of recombinant this compound.

Computational Modeling and Docking Studies for Peptide Design

Computational modeling and docking studies play a significant role in understanding the interaction of this compound and its derivatives with target molecules and in designing novel peptides with enhanced properties.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (e.g., a peptide) to a receptor (e.g., a bacterial protein). plos.orgnih.govnih.govacs.org This helps to understand how peptides interact with their targets at a molecular level. Autodock Vina is one of the tools used for docking peptides into target proteins. plos.orgnih.gov

Computational studies involving this compound have focused on designing hybrid peptides with improved antimicrobial activity. plos.orgnih.govnih.gov Molecular docking has been used to investigate the binding properties of designed peptides with pneumococcal virulent targets such as autolysin, pneumolysin, and pneumococcal surface protein A (PspA). plos.orgnih.gov These studies can predict the binding affinity of peptides to target proteins. plos.org For example, a hybrid peptide (RN7IN6) derived from this compound and indolicidin showed strong affinity to these S. pneumoniae targets based on rigid docking studies. plos.orgnih.gov

Computational modeling, including peptide tertiary structure prediction servers and tools like MODELER, can be used to model the 3D structure of peptides. plos.orgnih.gov Molecular dynamics simulations are also employed to study the stability and interactions of peptide-protein complexes over time, providing a more dynamic view of their binding. nih.govacs.orgacs.org Advanced methods like CABS-dock, which allows for flexible peptide-protein docking and considers large-scale protein rearrangements, are used to refine peptide design and predict stable interactions. nih.govacs.orgacs.org

Computational approaches, including amino acid walking and molecular docking followed by extensive simulation, are being used to design potential antimicrobial peptides against drug-resistant pathogens, utilizing natural peptides like this compound as templates. nih.govacs.org

Challenges and Future Directions in Ranalexin Research

Optimization for Clinical Translation (e.g., Pharmacokinetic Improvements, Stability)

A significant hurdle in the clinical translation of Ranalexin and other antimicrobial peptides (AMPs) is their inherent instability and unfavorable pharmacokinetic properties nih.govmdpi.commdpi.com. Peptides, including this compound, are susceptible to rapid degradation by proteolytic enzymes in biological fluids, leading to a short plasma half-life nih.govmdpi.com. This limited stability necessitates strategies to improve their persistence in the body and ensure effective delivery to the site of infection.

Research efforts are focused on modifying the peptide structure to enhance stability and optimize pharmacokinetics. One promising approach involves the replacement of naturally occurring L-amino acids with D-amino acids mdpi.comresearchgate.netzoores.ac.cn. Studies on danalexin, a derivative of this compound composed entirely of D-amino acids, have shown improved biodistribution and extended retention in animal models compared to the original this compound mdpi.comresearchgate.net. While this compound is rapidly cleared, danalexin demonstrated prolonged presence, primarily retained in the kidneys mdpi.comresearchgate.net. This modification did not compromise the antimicrobial activity against Gram-positive bacteria and Acinetobacter species, suggesting that the configuration of amino acids does not significantly alter its membrane-targeting mechanism of action mdpi.com.

Another strategy involves the development of peptidomimetics, synthetic molecules designed to mimic the biological activity of peptides while possessing enhanced structural stability and pharmacokinetic profiles nih.govzoores.ac.cn. These modifications can include altering the peptide backbone or incorporating non-natural amino acids to increase resistance to enzymatic degradation nih.govfrontiersin.org.

Improving stability can also involve formulation techniques, such as encapsulation, which can protect the peptide from degradation and allow for sustained release mdpi.com. Conjugation with macromolecules is another potential strategy, though this may also alter pharmacokinetic properties nih.gov.

Data on the comparative biodistribution of this compound and Danalexin in a rat model highlights the impact of amino acid configuration on pharmacokinetic behavior:

| Peptide | Amino Acid Configuration | Observed Biodistribution (Primary) | Retention Time (Compared to this compound) |

| This compound | L-amino acids | Rapidly cleared, excreted by kidneys researchgate.net | Short |

| Danalexin | D-amino acids | Retained in kidneys researchgate.net | Extended |

Exploration of Novel Therapeutic Applications beyond Antimicrobial Activity

While this compound is primarily recognized for its antimicrobial properties, the broader class of amphibian-derived peptides exhibits a diverse range of biological activities that suggest potential for exploring novel therapeutic applications beyond directly killing microbes cabidigitallibrary.orgmdpi.commdpi.com.

Amphibian peptides have been reported to possess antioxidant, anti-inflammatory, and immunomodulatory effects cabidigitallibrary.orgmdpi.commdpi.com. These properties could be leveraged to address complex infectious diseases where inflammation and host immune response play crucial roles. For instance, this compound-based coatings have been investigated for their ability to inhibit wound and systemic MRSA infections, indicating a potential role in preventing biofilm formation and modulating the local environment in addition to direct bacterial killing nih.gov.

Furthermore, research into hybrid peptides derived from this compound and other AMPs, such as Indolicidin, has demonstrated synergistic effects with conventional antibiotics and potential in combating antibiotic resistance peerj.com. This suggests that this compound or its derivatives could be used in combination therapies to enhance the efficacy of existing drugs and potentially reduce the required dosages.

The potential for amphibian-derived peptides, including this compound analogs, to influence host immune responses and reduce inflammation in the context of infection is an active area of investigation researchgate.net. This immunomodulatory capacity could be crucial in treating infections where excessive inflammation contributes to tissue damage.

Understanding and Mitigating Potential Resistance Mechanisms to this compound

Although antimicrobial peptides like this compound are often considered less prone to resistance development compared to conventional antibiotics due to their membrane-targeting mechanisms, understanding and mitigating potential resistance is crucial for their long-term clinical utility peerj.comfrontiersin.org.

The mechanism of action of this compound involves disrupting bacterial cell membranes, often through pore formation mdpi.compeerj.com. While bacteria can develop resistance to membrane-acting agents, the rapid killing kinetics and the multifaceted nature of AMP-membrane interactions may make the development of high-level resistance less likely compared to antibiotics that target specific intracellular processes peerj.comnih.gov.

However, bacteria can employ various strategies to tolerate or resist AMPs, including modifying their cell surface charge, producing proteases to degrade peptides, or utilizing efflux pumps frontiersin.org. Research into the combination of this compound with other agents, such as the endopeptidase lysostaphin, has shown synergistic activity against MRSA and a low likelihood of resistance arising, suggesting that combination therapies could be a strategy to mitigate resistance development nih.gov.

Studies exploring the interaction of AMPs with bacterial resistance mechanisms indicate that AMPs can interfere with efflux pumps and the expression of resistance genes, potentially re-sensitizing bacteria to conventional antibiotics frontiersin.org. This highlights the potential of this compound, perhaps in combination, not only as a direct antimicrobial but also as an agent that can help circumvent existing antibiotic resistance.

Understanding the specific mechanisms by which bacteria might develop reduced susceptibility to this compound is an ongoing area of research. Transcriptome analysis, as applied to the study of bacterial responses to other antibiotics, could potentially shed light on the cellular pathways involved in tolerance or resistance to this compound researchgate.net.

Ethical Considerations in Amphibian-Derived Peptide Research and Sustainability

The reliance on amphibians as a source of novel peptides like this compound raises important ethical considerations and sustainability concerns cabidigitallibrary.org. The collection of amphibians from their natural habitats for research and potential peptide extraction can impact wild populations, some of which may already be threatened or endangered.

Responsible research practices necessitate addressing these concerns through ethical sourcing and sustainable methods. Captive breeding programs for amphibian species that are prolific producers of relevant peptides can help reduce the pressure on wild populations cabidigitallibrary.org. These programs must adhere to high standards of animal welfare.

Furthermore, advancements in peptide synthesis and recombinant DNA technology offer alternative, more sustainable methods for obtaining this compound and its analogs mdpi.comfrontiersin.org. Chemical synthesis allows for precise control over the peptide sequence and the incorporation of modified amino acids, as seen with danalexin mdpi.comfrontiersin.org. Recombinant production in heterologous expression systems, such as bacteria or yeast, can potentially enable large-scale and more cost-effective production of peptides, reducing the need to harvest large numbers of amphibians frontiersin.org.

Ethical guidelines for research involving animals, including amphibians, must be strictly followed. This includes minimizing the number of animals used, employing humane methods, and ensuring that the potential benefits of the research outweigh any potential harm to the animals. The long-term sustainability of sourcing peptides from natural populations must be carefully considered and managed to prevent negative ecological impacts.

| Strategy for Addressing Ethical/Sustainability Concerns | Description | Relevance to this compound Research |

| Captive Breeding Programs | Raising amphibians in controlled environments to provide a sustainable source. | Reduces reliance on wild Rana pipiens populations. |

| Chemical Synthesis | Laboratory synthesis of the peptide. | Enables production without animal sourcing, allows modifications. |

| Recombinant Production | Producing the peptide in microorganisms using genetic engineering. | Potential for large-scale, cost-effective, and sustainable supply. |

| Adherence to Ethical Guidelines | Following established protocols for animal welfare in research. | Ensures humane treatment of amphibians used in studies. |

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Ranalexin against methicillin-resistant Staphylococcus aureus (MRSA)?

- Methodological Answer : this compound exerts its antimicrobial effects through dual mechanisms: cell wall disruption and membrane permeabilization . Experimental validation involves:

- Time-kill assays to quantify bacterial viability (CFU/mL) under varying this compound concentrations (5–20 µg/mL) .

- Transcriptomic analysis (e.g., microarrays) to identify genes upregulated in response to this compound, such as VraSR (cell wall stress regulon) and PhoU (tolerance pathways) .

- Electron microscopy to visualize structural damage to bacterial membranes .

Q. How does this compound’s structural configuration influence its antimicrobial activity?

- Methodological Answer : The peptide’s disulfide bond-stabilized heptapeptide ring (amino acid sequence: FLHQERMDVCETHLHWHTVAK) enhances stability and target specificity. Key approaches include:

- Circular dichroism (CD) spectroscopy to analyze secondary structure in lipid-mimetic environments .

- Structure-activity relationship (SAR) studies using synthetic analogs to assess the necessity of the C-terminal amidation and disulfide bond for activity .

Q. What experimental protocols are recommended for assessing this compound’s concentration-dependent efficacy?

- Methodological Answer : Use time-course growth inhibition assays with:

- Three biological replicates per concentration (5, 10, 20 µg/mL).

- Dual metrics : OD600 (optical density for growth) and CFU/mL (viable cell counts) to differentiate bacteriostatic vs. bactericidal effects .

- Statistical validation : ANOVA with post-hoc tests to confirm significance between concentrations.

Advanced Research Questions

Q. How do bacterial resistance mechanisms to this compound evolve, and what genomic factors drive tolerance?

- Methodological Answer : Resistance involves PhoU-mediated tolerance and FtsH protease activity . Investigate via:

- Knockout mutant studies to assess survival rates in PhoU- or FtsH-deficient MRSA strains .

- RNA sequencing to map transcriptomic shifts in response to sublethal this compound exposure.

- Bayesian network modeling to identify co-regulated gene modules linked to resistance .

Q. What methodological frameworks resolve contradictions in this compound’s cytotoxicity versus efficacy in preclinical models?

- Methodological Answer : Address discrepancies through:

- Dose-response profiling across cell lines (e.g., mammalian vs. bacterial) to establish selectivity indices.

- Mechanistic deconvolution : Compare membrane lipid composition (e.g., cardiolipin content) in eukaryotic vs. prokaryotic cells to explain selective toxicity .

- In vivo validation : Use murine infection models with histopathological analysis to assess tissue-specific toxicity .

Q. How can this compound be integrated into combination therapies to mitigate antimicrobial resistance (AMR)?

- Methodological Answer : Synergistic strategies include:

- Checkerboard assays to quantify fractional inhibitory concentration (FIC) indices with β-lactams or vancomycin.

- Genomic screening to identify collateral vulnerabilities in this compound-resistant strains (e.g., VraSR-dependent pathways) .

- Biofilm disruption assays using confocal microscopy to evaluate this compound’s penetration efficacy in polymicrobial communities .

Guidance for Addressing Research Gaps

- Experimental Replication : Follow NIH preclinical guidelines for rigor, including blinding, randomization, and power analysis .

- Data Contradictions : Use systematic reviews (e.g., PRISMA frameworks) to harmonize conflicting results from in vitro vs. in vivo studies .

- Ethical Compliance : For studies involving animal models, adhere to ARRIVE 2.0 guidelines for transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.